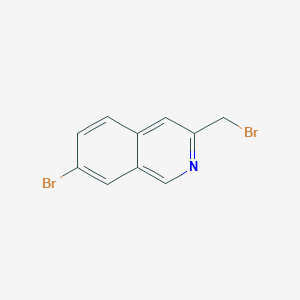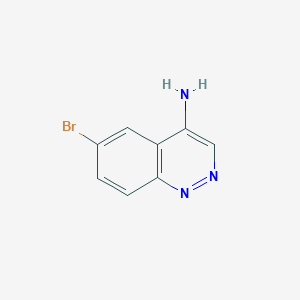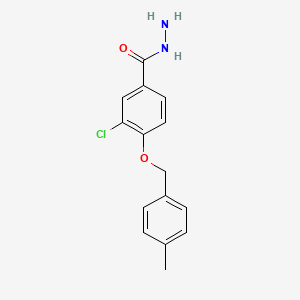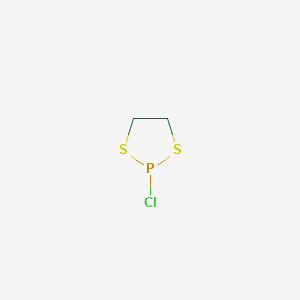
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of a hydroxy group, a trifluoromethyl group, and an aldehyde group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal involves the Mizoroki-Heck cross-coupling reaction. This reaction typically involves the coupling of 1-bromo-3-(trifluoromethyl)benzene with acroleine diethyl acetal, catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate (nBu4NOAc). The resulting product undergoes hydrogenation and hydrolysis to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using microwave-assisted conditions. This method reduces reaction times while maintaining high selectivity and yield. The final product is obtained through reductive amination using a catalyst with a low content of precious metal .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid.
Reduction: 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanol.
Substitution: Various ethers or esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal involves its interaction with specific molecular targets and pathways. For example, in the synthesis of calcimimetic drugs, it acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-(Trifluoromethyl)phenyl)propanal: Similar in structure but lacks the hydroxy group.
3-Hydroxy-3-(4-fluorophenyl)propanal: Similar but with a fluorine atom instead of a trifluoromethyl group.
3-Hydroxy-3-(4-methylphenyl)propanal: Similar but with a methyl group instead of a trifluoromethyl group.
Uniqueness
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly useful in pharmaceutical applications where enhanced bioavailability and stability are desired .
Eigenschaften
Molekularformel |
C10H9F3O2 |
|---|---|
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-7(2-4-8)9(15)5-6-14/h1-4,6,9,15H,5H2 |
InChI-Schlüssel |
PNLBRSBJNVTMMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CC=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B15232467.png)



![3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232490.png)


![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-yl)methanamine](/img/structure/B15232517.png)





![8-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl benzoate](/img/structure/B15232572.png)
